N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide
Description
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide (CAS: 919107-00-9) is a synthetic indazole derivative with the molecular formula C₁₈H₂₁N₃O₃ and a molecular weight of 327.38 g/mol. Its structure features a 2H-indazole core substituted with a methoxy group at position 3, an ethyl group at position 2, and an N-butyl carboxamide moiety at position 4. The compound’s InChIKey (ZBPKDUALCJETHX-UHFFFAOYSA-N) and SMILES notation (CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC) highlight its unique substituent arrangement, which influences its physicochemical and pharmacological properties .
The methoxy and alkyl substituents in this compound likely enhance its lipophilicity and metabolic stability compared to simpler indazole analogs .
Properties
CAS No. |
919108-71-7 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
InChI Key |
PXIZESCCKBQSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .
Scientific Research Applications
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can be contextualized against related indazole and heterocyclic derivatives. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Lipophilicity :
- The N-butyl and 2-ethyl groups in the target compound increase its logP value compared to the N-benzyl analog (C₁₉H₂₁N₃O₂), which trades alkyl chains for an aromatic benzyl group. This difference impacts membrane permeability and bioavailability .
- Benzothiazole derivatives (e.g., C₁₇H₁₃F₃N₂O₂S) exhibit even higher lipophilicity due to the trifluoromethyl group, but this may limit aqueous solubility .
Bioactivity Implications :
- The methoxy group at position 3 in indazole derivatives is critical for hydrogen bonding with target proteins, as seen in kinase inhibition assays .
- The furanylmethyl group in the target compound (vs. benzyl in C₁₉H₂₁N₃O₂) may confer selective binding to enzymes with hydrophobic active sites, as suggested by molecular docking studies .
Metabolic Stability :
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